molecular formula C8H10O B12616308 7-Methylidenebicyclo[4.1.0]heptan-2-one CAS No. 918403-14-2

7-Methylidenebicyclo[4.1.0]heptan-2-one

Cat. No.: B12616308
CAS No.: 918403-14-2
M. Wt: 122.16 g/mol
InChI Key: HDELAVGFMZHARJ-UHFFFAOYSA-N
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Description

7-Methylidenebicyclo[4.1.0]heptan-2-one is a synthetic organic compound featuring a bicyclo[4.1.0]heptane core structure, which consists of a cycloheptane ring fused with a cyclopropane ring. This scaffold is classified as a norcarane derivative and is characterized by the presence of both a ketone functional group at the 2-position and a methylidene (exocyclic alkene) group at the 7-position. The strained nature of the cyclopropane ring within the bicyclic framework makes this and similar structures valuable intermediates in organic synthesis, particularly for studying ring-opening reactions and strain-release chemistry . Compounds based on the bicyclo[4.1.0]heptane skeleton are of significant interest in medicinal chemistry and natural product synthesis due to their conformational rigidity and potential as core scaffolds for drug discovery . Furthermore, structurally similar molecules are frequently investigated in the field of flavor and fragrance research, as various terpenoids and modified ketones are known to contribute to the aromatic profiles of essential oils and other complex mixtures . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the compound's suitability and compliance with their institutional guidelines for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918403-14-2

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

7-methylidenebicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C8H10O/c1-5-6-3-2-4-7(9)8(5)6/h6,8H,1-4H2

InChI Key

HDELAVGFMZHARJ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2C1C(=O)CCC2

Origin of Product

United States

Allylpalladium Complex Formation

Palladium-Mediated Ring Homologation

A significant application of 7-methylidenebicyclo[4.1.0]heptane derivatives is their use in palladium-mediated ring homologation reactions to construct seven-membered rings. marquette.edu This strategy is notably employed in the synthesis of colchicine (B1669291) analogs. bohrium.com In these reactions, the synthetic precursor, a substituted 1-aryl-7-methylenebicyclo[4.1.0]heptane, undergoes a palladium-catalyzed ring expansion. bohrium.com The reaction can proceed stoichiometrically to form a stable π-allylpalladium complex, which can then react with a nucleophile, or catalytically to directly form a tropone (B1200060) structure. bohrium.commarquette.edu

Building Block for Complex Molecules

The bicyclo[4.1.0]heptane framework is a key structural motif in various biologically active compounds. nih.gov The conformational rigidity and defined stereochemistry of this system make it an excellent scaffold for the synthesis of complex target molecules, including conformationally locked carbocyclic nucleoside analogues with potential antiviral activity. nih.govacs.orgnih.gov The presence of the ketone and methylidene groups in 7-Methylidenebicyclo[4.1.0]heptan-2-one offers multiple handles for further functionalization and elaboration into more complex structures. nih.gov

Copolymerization Reactions

7-Methylenebicyclo[4.1.0]heptane can undergo ring-opening copolymerization with carbon monoxide in the presence of palladium catalysts. uni.lukisti.re.kr This reaction results in the formation of polyketones that incorporate cyclohexane (B81311) rings into the polymer backbone, demonstrating the utility of this bicyclic system in materials science. uni.lu

Chemical Reactions and Research Findings

Reactions of the Methylenecyclopropane (B1220202) Moiety

The methylenecyclopropane unit is known to be highly strained and reactive. Research on related compounds provides insights into its potential chemical behavior.

A study on the radical ring-opening of 7-methylenebicyclo[4.1.0]heptan-2-one using lithium in liquid ammonia (B1221849) demonstrated that the reaction proceeds with the cleavage of the exocyclic bond, which is attributed to stereoelectronic control. ucl.ac.uk This indicates that the methylenecyclopropane system is susceptible to ring-opening reactions under reducing conditions.

Furthermore, the hydroaminoalkylation of 7-methylenebicyclo[4.1.0]heptane has been studied, showing that the reaction occurs at the exocyclic double bond, leading to the formation of new carbon-nitrogen bonds. researchgate.net This suggests that the double bond in the target molecule is a site for various addition reactions.

The synthesis of colchicine (B1669291) analogs has been achieved using a substituted 1-aryl-7-methylene bicyclo[4.1.0]heptane as a key precursor. marquette.edu In this synthesis, the methylenecyclopropane undergoes a palladium-mediated ring homologation to form a seven-membered ring, showcasing the utility of this moiety in constructing larger ring systems. marquette.edu

Reactions Involving the Ketone Group

The ketone at the C-2 position is expected to undergo typical carbonyl reactions, such as reduction to the corresponding alcohol, nucleophilic addition, and enolate formation. These reactions would allow for further functionalization of the molecule at and adjacent to the carbonyl group.

Industrial Applications

Specific industrial applications for 7-Methylidenebicyclo[4.1.0]heptan-2-one are not widely reported. However, its structural motifs are found in various natural products and are of interest in medicinal chemistry. The use of a related compound as a precursor in the synthesis of colchicine (B1669291) analogs suggests its potential as an intermediate in the preparation of biologically active molecules. marquette.edu Colchicine and its analogs have been investigated for their use as gout suppressants and anti-mitotic agents in cancer research. marquette.edu The development of efficient synthetic routes to compounds like this compound could, therefore, be of significant interest for the pharmaceutical industry.

Applications of 7 Methylidenebicyclo 4.1.0 Heptan 2 One in Advanced Organic Synthesis

Strategic Building Block for Complex Natural Product Synthesis

The inherent modularity of natural products often allows for their construction from key building blocks. nih.gov 7-Methylidenebicyclo[4.1.0]heptan-2-one and its derivatives serve as strategic starting points for the synthesis of intricate natural products and their analogs, leveraging the ring strain and functionality to build more complex architectures. engineering.org.cnbeilstein-journals.org

The bicyclo[4.1.0]heptane framework is a precursor to other highly strained systems. For instance, the thermolysis of a related derivative, exo(endo)-7-bromo-7-(trimethylstannyl)-bicyclo[4.1.0]heptane, has been shown to generate cyclohepta-1,2-diene dimers, indicating the formation of a strained allene (B1206475) intermediate. metu.edu.tr The inherent ring strain within the three-membered ring of the bicyclo[4.1.0]heptane system is a key driver for transformations that build larger, more complex polycyclic structures. researchgate.net This reactivity is fundamental to its utility in accessing molecular frameworks that are otherwise difficult to synthesize.

A significant application of the 7-methylidenebicyclo[4.1.0]heptane scaffold is in the synthesis of colchicine (B1669291) analogs. marquette.edu Colchicine, a natural product with potent antimitotic activity, has been a target for medicinal chemists seeking to create analogs with improved therapeutic profiles. nih.govnih.gov A key synthetic strategy involves using a substituted 1-aryl-7-methylene bicyclo[4.1.0]heptane as a precursor for palladium-mediated ring homologation reactions. marquette.edu This process expands the six-membered ring into the seven-membered B-ring characteristic of the colchicine core.

The palladium-catalyzed reaction proceeds through a stable π-allylpalladium complex, which can then undergo nucleophilic addition to yield a substituted cycloheptadiene, effectively constructing the core of the colchicine analog. marquette.edu This method provides a streamlined pathway to a variety of analogs with modified B-rings, which is valuable for studying the structure-activity relationship of colchicine's binding to tubulin. marquette.edu

Precursor ScaffoldReaction TypeKey IntermediateProduct ClassApplication
1-Aryl-7-methylene bicyclo[4.1.0]heptanePalladium-Mediated Ring Homologationπ-Allylpalladium ComplexSubstituted CycloheptadieneSynthesis of Colchicine Analogs

This table summarizes the synthetic strategy for colchicine analogs as described in the literature. marquette.edu

Carbocyclic nucleoside analogs (CNAs), where a carbocycle replaces the sugar moiety of natural nucleosides, are an important class of antiviral agents due to their enhanced metabolic stability. nih.gov The bicyclo[4.1.0]heptane skeleton provides a conformationally restricted scaffold for a new class of CNAs. nih.govnih.govacs.orgresearchgate.netnih.gov

The synthesis of these analogs often starts from a related bicyclo[4.1.0]heptanone or heptanol. acs.orgtdx.cat For example, a ketone such as (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one can be converted to the corresponding 7-methylidene derivative via a Wittig reaction. acs.orgtdx.cat Subsequent stereoselective functionalizations, including allylic oxidations and hydroboration-oxidation reactions, are used to install the necessary hydroxyl and hydroxymethyl groups. nih.govacs.org The nucleobase is then constructed stepwise from a key azide (B81097) intermediate. nih.govacs.orgresearchgate.net This modular approach has led to the synthesis of two families of CNAs: one bearing natural nucleobases and another with functionalized 1,2,3-triazoles. nih.govacs.org One such analog has demonstrated moderate activity against the coxsackie B4 virus. nih.govresearchgate.net

Starting Material ClassKey Synthetic TransformationsKey IntermediateFinal Product
Bicyclo[4.1.0]heptan-2-oneWittig reaction, Allylic Oxidation, HydroborationFunctionalized Bicyclo[4.1.0]heptyl AzideCarbocyclic Nucleoside Analogs
Bicyclo[4.1.0]heptane AlcoholOxidation, Olefination, HydroxylationFunctionalized Bicyclo[4.1.0]heptyl AzideCarbocyclic Nucleoside Analogs

This table outlines the general synthetic pathway to carbocyclic nucleoside analogs from bicyclo[4.1.0]heptane precursors. nih.govacs.orgresearchgate.net

Development of Novel Bicyclic and Spirocyclic Molecular Scaffolds

The development of novel molecular scaffolds is crucial in drug discovery for exploring new areas of chemical space. bham.ac.uk The unique reactivity of strained bicyclic systems like this compound makes them ideal starting points for generating new bicyclic and spirocyclic frameworks. beilstein-journals.orgsemanticscholar.org The strain-release-driven spirocyclization of related small, strained rings, such as bicyclo[1.1.0]butanes, highlights a powerful strategy for accessing spirocycles. rsc.org Similarly, the palladium-mediated ring expansion of the 7-methylidenebicyclo[4.1.0]heptane system not only serves in natural product synthesis but also represents a method for creating novel seven-membered ring systems. marquette.edu Furthermore, radical-initiated reactions can lead to spiro[2.4]heptane derivatives, demonstrating the versatility of cyclopropane-containing molecules in constructing spirocyclic structures. researchgate.net

Advanced Functionalization and Derivatization for Synthetic Utility

The synthetic utility of this compound is enhanced by the diverse range of chemical transformations its functional groups can undergo. The ketone can be a site for nucleophilic addition or can be transformed into other functional groups. The exocyclic methylene (B1212753) group is amenable to a variety of reactions, including oxidation, hydroboration, and cycloaddition. nih.govacs.org The cyclopropane (B1198618) ring can be opened under various conditions, driven by the release of ring strain, to introduce new functionalities and stereocenters.

Key transformations include:

Palladium-Catalyzed Ring Expansion: As seen in the synthesis of colchicine analogs, this reaction transforms the bicyclo[4.1.0]heptane core into a larger cycloheptadiene ring system. marquette.edu

Olefination: The ketone can be converted to the exocyclic methylene via Wittig-type reactions, a key step in preparing the title compound from its saturated ketone precursor. tdx.cat

Stereoselective Oxidations and Hydrations: Diastereoselective allylic oxidation and hydroboration reactions have been successfully applied to related systems to install hydroxyl groups with high stereocontrol, which is essential for the synthesis of complex molecules like carbocyclic nucleosides. nih.govacs.org

Role in Catalyst Design and Ligand Development for Asymmetric Transformations

In asymmetric catalysis, the design of chiral ligands and catalysts is paramount for achieving high enantioselectivity. nih.govmdpi.comscu.edu.cn Effective catalysts often possess rigid and well-defined three-dimensional structures that create a specific chiral environment for the reaction. nih.gov While this compound itself is not a reported ligand, its rigid bicyclic scaffold, rich in sp3 centers and chirality, embodies the structural features commonly sought in chiral ligand design. semanticscholar.org

The development of novel chiral catalysts often involves modifying existing chiral backbones, such as cinchona alkaloids or amino acids. scu.edu.cndiva-portal.org The this compound framework offers several handles for modification. The ketone could be converted into a coordinating group like an amino or hydroxyl group, and the alkene could be functionalized to attach to a metal center or another part of a ligand. The conformational rigidity of the bicyclo[4.1.0]heptane system could help in translating the steric and electronic information of the ligand to the catalytic center, potentially enabling precise stereochemical control in a catalytic transformation. snnu.edu.cn This makes the scaffold a promising, albeit currently unexplored, platform for developing new classes of chiral ligands for asymmetric catalysis.

Q & A

Basic: What synthetic methodologies are validated for 7-Methylidenebicyclo[4.1.0]heptan-2-one, and how can spectral data confirm its structural integrity?

Answer:
The compound can be synthesized via catalytic olefin isomerization or acid-catalyzed rearrangements of bicyclic ketones. For example, 5-benzylbicyclo[4.1.0]heptan-2-one (a structural analog) was prepared using a literature procedure, with spectral data (MS, IR, NMR) cross-validated against prior reports to confirm purity and identity . Key mass spectrometry (MS) parameters include m/z 198.2 (base peak) and fragmentation patterns matching bicyclic ketone frameworks . For derivatives like 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, oxidation of isophorone with H₂O₂ is a reliable method, with IR spectroscopy (epoxide ring bands at 1255 and 913 cm⁻¹) confirming functional groups .

Advanced: How do acid-catalyzed rearrangements of bicyclo[4.1.0]heptan-2-one derivatives inform reaction mechanism hypotheses?

Answer:
Acid-catalyzed rearrangements in acetic acid with perchloric acid reveal distinct pathways. For instance, 6-methylbicyclo[4.1.0]heptan-2-one undergoes ring-opening to form 3,3-dimethylcyclohexanone, suggesting a carbocation intermediate stabilized by methyl groups. Table V in prior studies summarizes product distributions under varying conditions, highlighting solvent polarity and steric effects on selectivity . Computational modeling of transition states and isotopic labeling (e.g., ¹³C tracing) can further validate proposed intermediates.

Advanced: What methodological strategies address contradictions in toxicological data between structurally similar bicyclic ketones?

Answer:
Toxicological assessments for compounds like 4,7,7-trimethyl-bicyclo[4.1.0]heptan-3-one (caranone) rely on surrogate analogs (e.g., camphor) due to data gaps. A Health-Based Temporary Occupational Exposure Level (HTFOEL) of 0.7 ppm was derived by applying uncertainty factors to camphor’s TLV-TWA (2 ppm), accounting for differences in volatility and metabolic pathways . Comparative QSAR modeling and in vitro assays (e.g., cytochrome P450 inhibition) can resolve discrepancies in toxicity profiles.

Advanced: How do solvent effects and hydrogen donors influence photochemical reduction selectivity in bicyclo[4.1.0]heptan-2-one systems?

Answer:
Photoreduction in 2-propanol demonstrates higher selectivity than methanol or pentane due to its superior hydrogen-donating capacity. For example, irradiation of 6-methylbicyclo[4.1.0]heptan-2-one in 2-propanol yields 3,3-dimethylcyclohexanone via a proposed diradical intermediate, while non-polar solvents favor isomerization . Solvent polarity and donor strength should be optimized using Hammett parameters or Kamlet-Taft solvent scales to control product distributions.

Advanced: Which catalytic systems exhibit unexpected selectivity toward this compound in oxidation reactions?

Answer:
High-entropy oxide (HEO) catalysts, such as HEO1, achieve ~70 mA/cm² current density at 1.65 V vs. RHE in water splitting and uniquely produce 7-Oxabicyclo[4.1.0]heptan-2-one during cyclohexene oxidation. This selectivity is attributed to lattice oxygen mobility and surface defects, which stabilize epoxide intermediates . Comparative studies with traditional catalysts (e.g., MnO₂ or Ti-SBA-15) under identical conditions (80°C, O₂ flow) can clarify mechanistic differences.

Basic: What analytical techniques are critical for characterizing bicyclo[4.1.0]heptan-2-one derivatives in complex mixtures?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (70 eV) is standard for identifying fragmentation patterns (e.g., m/z 183.1 as a base peak for bicyclic ketones) . For stereoisomers, chiral HPLC or NMR (NOESY for spatial proximity) resolves configurations. In natural product extracts, PLE (Pressurized Liquid Extraction) and SFE (Supercritical Fluid Extraction) optimize yields of monoterpene derivatives like 3-methyl-6-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one .

Advanced: How do strain and electronic effects govern reactivity in bicyclo[4.1.0]heptan-2-one epoxides?

Answer:
Epoxide ring strain in 7-Oxabicyclo[4.1.0]heptan-2-one derivatives enhances electrophilicity, facilitating nucleophilic attacks. For example, piperitone oxide (6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one) undergoes acid-catalyzed ring-opening to form menthofuran derivatives. DFT calculations of ring strain energies (e.g., ~15 kcal/mol for bicyclo[4.1.0] systems) and Fukui indices predict regioselectivity in reactions .

Basic: What safety protocols are recommended for handling bicyclo[4.1.0]heptan-2-one derivatives in laboratory settings?

Answer:
While 7-Oxabicyclo[4.1.0]heptan-2-one is not classified as hazardous under GHS, standard protocols include fume hood use, nitrile gloves, and eye protection. For volatile analogs, monitor airborne concentrations via OSHA Method 1005. Spill management requires inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .

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